molecular formula C9H7IN2 B8280243 5-iodo-4-phenyl-1H-imidazole

5-iodo-4-phenyl-1H-imidazole

Cat. No. B8280243
M. Wt: 270.07 g/mol
InChI Key: RMTPQFNTGHRNME-UHFFFAOYSA-N
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Patent
US09255101B2

Procedure details

To a solution of 4-phenyl-1H-imidazole (4.75 g, 33 mmoles) in CH2Cl2 (250 mL) is added N-iodosuccinimide (6.75 g, 30 mmoles). After 2 hours at room temperature, CH2Cl2 is removed under reduced pressure. The residual solid is triturated in hot ACN (150 mL), cooled down to room temperature and filtered. The white-off solid is triturated in hot ACN (60 mL), cooled down to room temperature and stirred overnight at room temperature. After a filtration, 5-iodo-4-phenyl-1H-imidazole is obtained.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:12]N1C(=O)CCC1=O>C(Cl)Cl>[I:12][C:11]1[NH:10][CH:9]=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1
Name
Quantity
6.75 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CH2Cl2 is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid is triturated in hot ACN (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The white-off solid is triturated in hot ACN (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
After a filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(N=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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